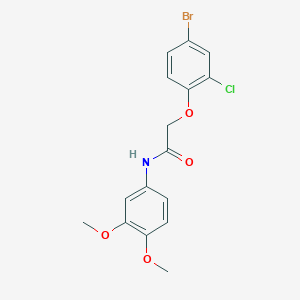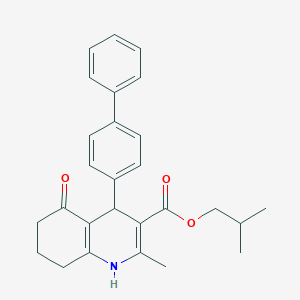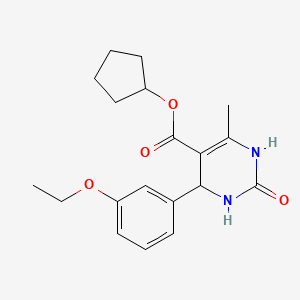
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BCA is a member of the acetamide family and is structurally related to other compounds such as ibuprofen and naproxen.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the inhibition of specific enzymes and pathways involved in inflammation and cancer cell growth. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are enzymes involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its high potency and specificity. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to have a high affinity for specific enzymes and pathways, making it a useful tool for investigating their roles in various diseases. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is its potential toxicity. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can cause liver damage and other adverse effects at high doses.
Direcciones Futuras
For research on 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide include investigating its potential applications in the treatment of other diseases and developing more potent and selective derivatives.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 2-(4-bromo-2-chlorophenoxy) acetic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been investigated for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has anti-inflammatory properties and can inhibit the growth of cancer cells. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to have neuroprotective effects and can improve cognitive function.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-14-6-4-11(8-15(14)22-2)19-16(20)9-23-13-5-3-10(17)7-12(13)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQBCIFNQIZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)




![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)
